Cas no 1189426-07-0 (Glipizide-d11)

Glipizide-d11 化学的及び物理的性質
名前と識別子
-
- Glipizide-d11?(cyclohexyl-d11)
- Glipizide-d11
- Glipizide-d11 (cyclohexyl-d11)
-
Glipizide-d11 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G410227-10mg |
Glipizide-d11 |
1189426-07-0 | 10mg |
$ 701.00 | 2023-09-07 | ||
TRC | G410227-1mg |
Glipizide-d11 |
1189426-07-0 | 1mg |
$ 176.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280738-1 mg |
Glipizide-d11, |
1189426-07-0 | 1mg |
¥2,482.00 | 2023-07-10 | ||
A2B Chem LLC | AW54048-1mg |
Glipizide-d11 |
1189426-07-0 | ≥98% deuterated forms (d1-d11) | 1mg |
$261.00 | 2024-04-20 | |
ChemScence | CS-0202550-10mg |
Glipizide-d11 |
1189426-07-0 | 10mg |
$0.0 | 2022-04-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280738-1mg |
Glipizide-d11, |
1189426-07-0 | 1mg |
¥2482.00 | 2023-09-05 | ||
TRC | G410227-5mg |
Glipizide-d11 |
1189426-07-0 | 5mg |
$ 492.00 | 2023-09-07 | ||
ChemScence | CS-0202550-1mg |
Glipizide-d11 |
1189426-07-0 | 1mg |
$0.0 | 2022-04-28 | ||
ChemScence | CS-0202550-5mg |
Glipizide-d11 |
1189426-07-0 | 5mg |
$0.0 | 2022-04-28 | ||
1PlusChem | 1P01CBUO-1mg |
Glipizide-d11 |
1189426-07-0 | ≥98% deuterated forms (d1-d11) | 1mg |
$352.00 | 2023-12-26 |
Glipizide-d11 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
Glipizide-d11に関する追加情報
Introduction to Glipizide-d11 (CAS No. 1189426-07-0) in Modern Pharmaceutical Research
Glipizide-d11, chemically designated as 1-[3-cyclopropyl-4-[2-(methylamino)ethyl]phenyl]-4-(2,2,3,3-tetramethylcyclopropyl) piperazine, is a deuterated derivative of the well-known antihyperglycemic agent Glipizide. The compound is characterized by the substitution of a hydrogen atom at the 11th carbon position with a deuterium atom, making it a valuable tool in pharmaceutical research and development. With a CAS number of 1189426-07-0, this isotope-labeled analog has garnered significant attention due to its utility in metabolic studies and mechanistic investigations of glucose homeostasis.
The development of Glipizide-d11 aligns with the growing demand for stable isotope-labeled compounds in drug metabolism and pharmacokinetic studies. These labeled analogs provide researchers with a means to track the absorption, distribution, metabolism, and excretion (ADME) of parent compounds without altering their pharmacological properties. In the context of diabetes management, Glipizide, a second-generation sulfonylurea, has been widely used for its efficacy in lowering blood glucose levels by stimulating insulin secretion from pancreatic beta cells. The introduction of deuterium labeling in Glipizide-d11 enhances its utility in studying insulin secretion dynamics and the metabolic pathways involved in glucose regulation.
Recent advancements in mass spectrometry techniques have further highlighted the importance of isotope-labeled compounds like Glipizide-d11. High-resolution mass spectrometry (HRMS) allows for precise identification and quantification of labeled metabolites, enabling researchers to gain deeper insights into drug-drug interactions and potential side effects. For instance, studies utilizing Glipizide-d11 have demonstrated its effectiveness in differentiating between endogenous and exogenous insulin secretion, providing critical data for optimizing diabetes treatment strategies.
The pharmacokinetic profile of Glipizide-d11 has been extensively studied to understand how deuterium substitution affects drug disposition. Research indicates that the deuterium label increases the metabolic stability of the compound, leading to a prolonged half-life compared to its non-labeled counterpart. This extended duration of action makes Glipizide-d11 particularly useful for long-term pharmacokinetic studies and for evaluating the persistence of drug residues in biological matrices. Such information is crucial for regulatory submissions and for ensuring patient safety during therapeutic use.
In clinical research, Glipizide-d11 has been employed to investigate the impact of sulfonylureas on pancreatic beta-cell function. By tracking the labeled compound over time, researchers can assess how these drugs influence insulin release and sensitivity. This is particularly relevant in understanding the pathophysiology of type 2 diabetes and developing novel therapeutic agents that target impaired glucose tolerance. The use of Glipizide-d11 in these studies has provided novel insights into the mechanisms underlying hyperglycemia and has informed the design of next-generation antidiabetic medications.
The synthesis of Glipizide-d11 (CAS No. 1189426-07-0) represents a significant achievement in medicinal chemistry, combining traditional organic synthesis techniques with modern isotopic labeling methods. The process involves multi-step reactions that require precise control over reaction conditions to ensure high isotopic purity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are employed to verify the structural integrity and purity of the final product. These rigorous quality control measures ensure that researchers receive a compound that meets the highest standards for experimental use.
The application of Glipizide-d11 extends beyond basic research into therapeutic development. Its use in drug discovery pipelines allows pharmaceutical companies to evaluate potential candidates for their efficacy and safety profiles before moving into clinical trials. By leveraging isotopically labeled compounds like Glipizide-d11, researchers can accelerate the drug development process by gaining rapid insights into metabolic pathways and potential toxicities. This approach not only saves time but also reduces costs associated with late-stage failures due to inadequate preclinical testing.
Future directions in research involving Glipizide-d11 may include exploring its potential as an internal standard in diagnostic assays for diabetes management. The unique mass profile provided by deuterium labeling allows for high sensitivity and specificity in detecting trace amounts of glucose or insulin analogs in biological samples. This capability could revolutionize point-of-care testing by enabling rapid and accurate monitoring of blood glucose levels without the need for complex laboratory procedures.
In conclusion, Glipizide-d11 (CAS No. 1189426-07-0) stands as a testament to the advancements in stable isotope labeling technology within pharmaceutical research. Its applications span from fundamental mechanistic studies to clinical diagnostics, underscoring its versatility as a research tool. As our understanding of metabolic pathways continues to evolve, compounds like Glipizide-d11 will play an increasingly critical role in unraveling complex biological processes related to diabetes and other metabolic disorders.
1189426-07-0 (Glipizide-d11) 関連製品
- 2171379-23-8((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid)
- 1443345-41-2(2-[(5-bromo-2-methoxyphenoxy)methyl]-1,3-dioxolane)
- 1824272-79-8(1-(2-Chloro-5-methyl-phenyl)-2,2-difluoro-ethanone)
- 201608-14-2(Ac-DEVD-AFC)
- 139512-70-2(4-Chloro-5-fluorobenzene-1,2-diamine)
- 1564515-39-4((2-aminoethyl)(4-chloro-3-methylphenyl)methylmethylamine)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 2171280-53-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)
- 1004644-53-4(2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)
- 2679831-68-4(rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate)




